3-Methyl-5-(pentafluorosulfur)benzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

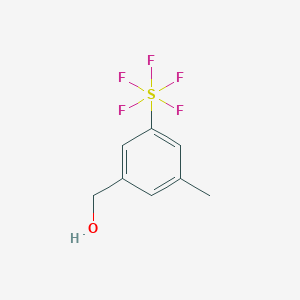

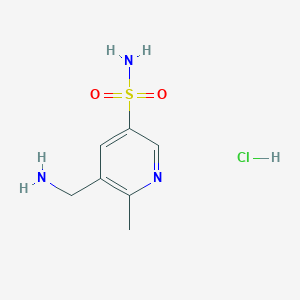

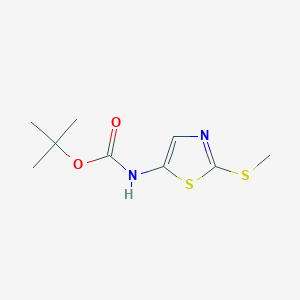

“3-Methyl-5-(pentafluorosulfur)benzyl alcohol” is a chemical compound with the IUPAC name (3-methyl-5-(pentafluoro-lambda6-sulfaneyl)phenyl)methanol . It has a molecular weight of 248.22 . The compound is in liquid form at ambient temperature .

Molecular Structure Analysis

The InChI code for “3-Methyl-5-(pentafluorosulfur)benzyl alcohol” is 1S/C8H9F5OS/c1-6-2-7(5-14)4-8(3-6)15(9,10,11,12)13/h2-4,14H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-Methyl-5-(pentafluorosulfur)benzyl alcohol” is a liquid at ambient temperature . For more specific physical and chemical properties such as boiling point, melting point, and solubility, further experimental data would be needed.Aplicaciones Científicas De Investigación

Benzyl Ether Synthesis

3-Methyl-5-(pentafluorosulfur)benzyl alcohol plays a role in the synthesis of benzyl ethers. Poon and Dudley (2006) described a method using organic salts for benzylation of alcohols, leading to benzyl ethers with good to excellent yields. This application is significant in organic chemistry for the synthesis of various compounds (Poon & Dudley, 2006).

Carbonylation and Hydrocarboxylation Reactions

Verspui, Papadogianakis, and Sheldon (1998) discussed the use of pentafluorosulfur-substituted benzyl alcohols in water-soluble palladium-catalyzed carbonylation reactions. These reactions are important in creating a range of organic compounds, especially in pharmaceutical and industrial chemistry (Verspui et al., 1998).

Synthesis of Complex Carbohydrates

In carbohydrate chemistry, Kováč et al. (1980) utilized benzylation techniques, which likely include pentafluorosulfur-substituted benzyl alcohols, for the synthesis of complex carbohydrates. These methods are crucial for understanding and replicating the structures of natural carbohydrates (Kováč et al., 1980).

Fragrance Industry Applications

Scognamiglio, Jones, Letizia, and Api (2012) explored the use of 3-methyl-5-phenylpentanol, which is structurally related to 3-methyl-5-(pentafluorosulfur)benzyl alcohol, in the fragrance industry. Such compounds are used in various consumer products for their aromatic properties (Scognamiglio et al., 2012).

Photoredox Catalysis

Rombach and Wagenknecht (2019) demonstrated the application of pentafluorosulfur compounds in photoredox catalysis. This method is significant for synthesizing ethers with vicinal SF5 substituents, showcasing the role of such compounds in developing new chemical structures (Rombach & Wagenknecht, 2019).

Polymer Chemistry

Mueller, Kowalewski, and Wooley (1998) discussed the synthesis of hyperbranched polyfluorinated polymers using a benzyl ether polymer derived from compounds like 3-methyl-5-(pentafluorosulfur)benzyl alcohol. These polymers have various applications in material science and engineering (Mueller et al., 1998).

Propiedades

IUPAC Name |

[3-methyl-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5OS/c1-6-2-7(5-14)4-8(3-6)15(9,10,11,12)13/h2-4,14H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMVCDAWDBAJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)

![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)

![4-[Amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B2940570.png)

![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)